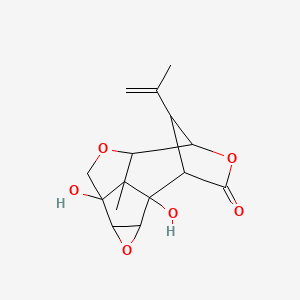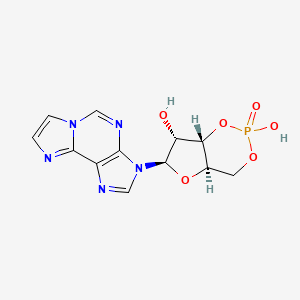![molecular formula C22H12N2O6 B1206524 2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1206524.png)
2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a member of pyrroles.
Scientific Research Applications
Synthesis and Structural Studies
- Linear Bi-pyrazoles Synthesis : The compound has been used in the synthesis of bi-pyrazolyl-based ligands, which are promising for constructing materials with higher porosity, potentially capable of hosting nano-sized guests (Maspero et al., 2013).
Materials Science and Polymer Chemistry
- Copolymers for Field-Effect Transistors : It serves as a building block in the synthesis of pyromellitic diimide-based copolymers, showing good thermal stability and potential applications in organic field-effect transistors (Shao et al., 2014).
- Isoindigo Copolymers Synthesis : The molecule is used in creating new n-type copolymers with interesting properties as potential electron acceptors in all-polymer solar cells (Grenier et al., 2013).
- Luminescent Polymers : Its derivatives are incorporated in the synthesis of highly luminescent polymers, which show significant fluorescence and quantum yield, indicating potential applications in optoelectronics (Zhang & Tieke, 2008).
- Polyimide-Silica Nanocomposites : The compound is used in the synthesis of novel polyimide-silica nanocomposites, enhancing compatibility and improving properties like surface smoothness and thermal stability (Akhter et al., 2013).
Supramolecular Chemistry
- Cu(II) Complexes : This compound is a key player in the formation of Cu(II) complexes, demonstrating ring-opening isomerization and potential in photoluminescence applications (Yu et al., 2017).
Polymer Science
- Poly(amide-imide)s Derived from L-aspartic Acid : It has been used to create optically active poly(amide-imide)s with high thermal stability and good solubility in polar organic solvents (Zamanloo et al., 2011).
- Electron Transport Layer for Polymer Solar Cells : The molecule's derivatives have been employed as electron transport layers in polymer solar cells, showing high conductivity and electron mobility (Hu et al., 2015).
properties
Product Name |
2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
|---|---|
Molecular Formula |
C22H12N2O6 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2,6-bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C22H12N2O6/c25-17-7-3-1-5-15(17)23-19(27)11-9-13-14(10-12(11)20(23)28)22(30)24(21(13)29)16-6-2-4-8-18(16)26/h1-10,25-26H |
InChI Key |
WYKSZSGFWPSFIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=C5O)O |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=C5O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



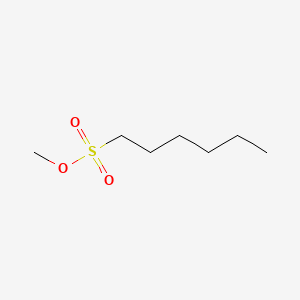
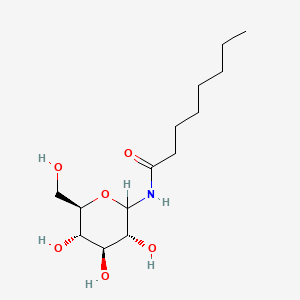
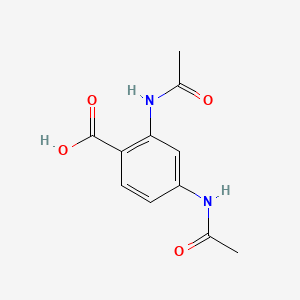
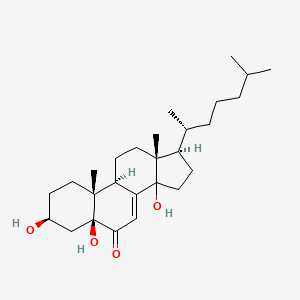
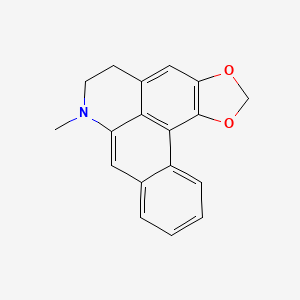
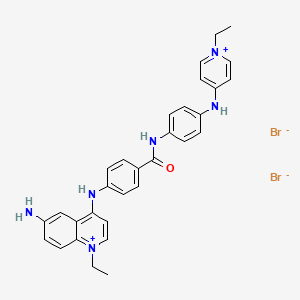


![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)
